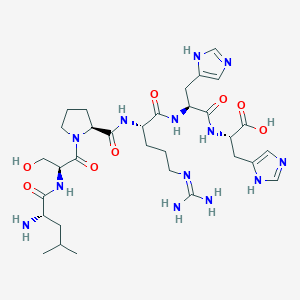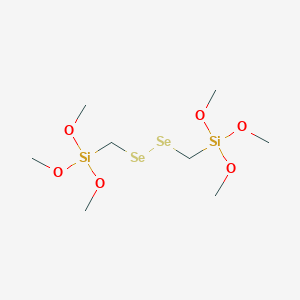
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane is a complex organosilicon compound that features selenium atoms within its structure
Vorbereitungsmethoden
The synthesis of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane typically involves the reaction of appropriate organosilicon precursors with selenium-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Organosilicon Precursors: Compounds such as trimethoxysilyl derivatives.
Selenium Reagents: Selenium dioxide or other selenium-containing compounds.
Reaction Conditions: These reactions are often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and may require catalysts or specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: Its selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoproteins and enzymes that play crucial roles in antioxidant defense and redox regulation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane include:
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Another organosilicon compound with a similar structure but without selenium atoms.
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane: A related compound with a different chain length and no selenium.
The uniqueness of this compound lies in its incorporation of selenium atoms, which imparts distinct chemical and biological properties not found in purely silicon-based analogs.
Eigenschaften
CAS-Nummer |
918625-60-2 |
|---|---|
Molekularformel |
C8H22O6Se2Si2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
trimethoxy-[(trimethoxysilylmethyldiselanyl)methyl]silane |
InChI |
InChI=1S/C8H22O6Se2Si2/c1-9-17(10-2,11-3)7-15-16-8-18(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChI-Schlüssel |
DNJKZKZEDRWMQW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C[Se][Se]C[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


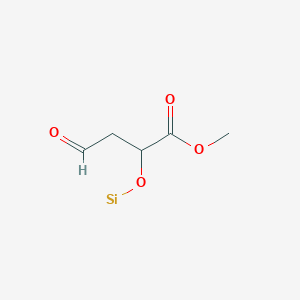
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
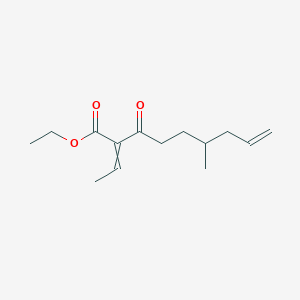
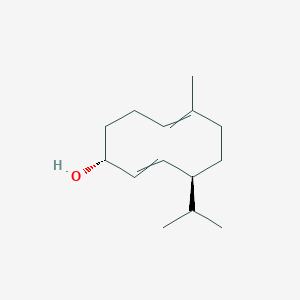
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
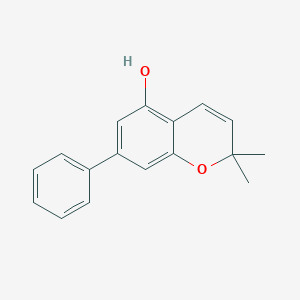
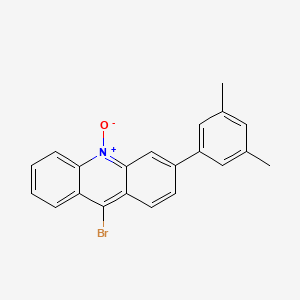
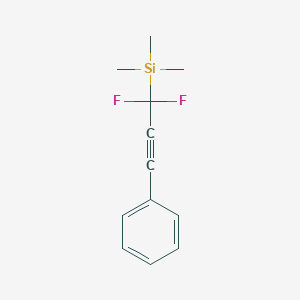
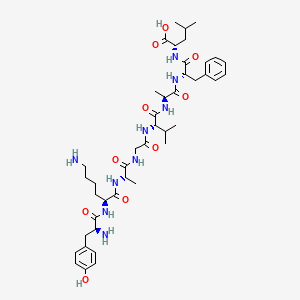
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
